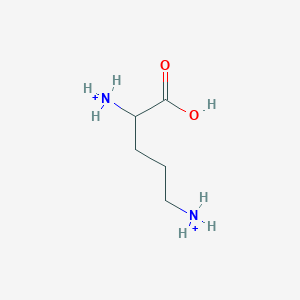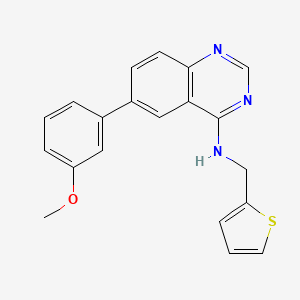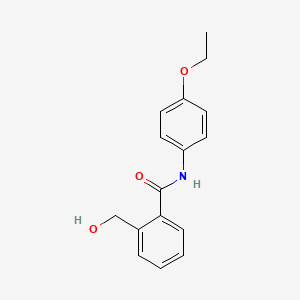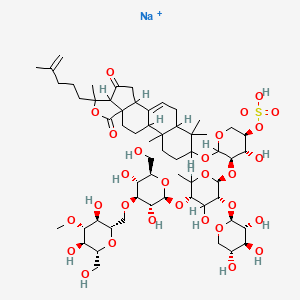
Ornithinium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ornithinium(2+) is an alpha-amino-acid cation. It is a conjugate acid of an ornithinium(1+).
科学的研究の応用
Biochemical Studies : Ornithinium is involved in enzymatic reactions, as seen in the research with Escherichia coli involving acetylornithinase, an enzyme catalyzing reactions with ornithine (Vogel & Bonner, 1956).
Molecular Structure Analysis : Studies have revealed insights into the molecular structure of ornithinium compounds, such as L-ornithinium α-ketoglutarate, elucidating their crystal structure and bonding properties (Allouchi et al., 2014).
Agricultural Research : Ornithine, and by extension ornithinium, plays a significant role in plant physiology. For instance, L-ornithine application has been shown to improve drought tolerance in sugar beet plants (Hussein et al., 2019).
Material Science : L-ornithinium dipicrate has been synthesized and studied for its properties, such as thermal stability and optical absorption, showing potential applications in material science (Balaprabhakaran et al., 2015).
Food Science and Aroma : Ornithine, related to ornithinium, is a precursor to key compounds in fragrant rice aroma. Its application in rice production has been studied to improve yield, quality, and aroma (Luo et al., 2020).
Metabolic Diseases : Although not directly related to ornithinium, ornithine's role in various metabolic diseases provides a context for the importance of related compounds. Ornithine is involved in conditions like hyperammonemia and certain types of cancer (Sivashanmugam et al., 2017).
Microbial Fermentation : The production of L-ornithine, a related compound, through microbial fermentation using Corynebacterium glutamicum has been explored, showing potential for industrial applications (Kim et al., 2015).
特性
分子式 |
C5H14N2O2+2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC名 |
(4-azaniumyl-1-carboxybutyl)azanium |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2 |
InChIキー |
AHLPHDHHMVZTML-UHFFFAOYSA-P |
SMILES |
C(CC(C(=O)O)[NH3+])C[NH3+] |
正規SMILES |
C(CC(C(=O)O)[NH3+])C[NH3+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1229714.png)

![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1229719.png)

![2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone](/img/structure/B1229726.png)
![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)

![[(2R)-2-[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] benzoate](/img/structure/B1229732.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)
![2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide](/img/structure/B1229738.png)